molecular formula C10H8N2O4 B3064935 2,5-dioxopyrrolidin-1-yl isonicotinate CAS No. 26074-92-0

2,5-dioxopyrrolidin-1-yl isonicotinate

Cat. No.: B3064935
CAS No.: 26074-92-0
M. Wt: 220.18 g/mol
InChI Key: HGXKPWIZIGSPFW-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl isonicotinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety linked to an isonicotinic acid derivative. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl isonicotinate typically involves the reaction of isonicotinic acid with pyrrolidine-2,5-dione derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of isonicotinic acid and the amine group of pyrrolidine-2,5-dione . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl isonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrrolidine-2,5-dione compounds .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl isonicotinate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl isonicotinate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to modulate ion channels and neurotransmitter receptors, thereby stabilizing neuronal activity and preventing seizures . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl isonicotinate stands out due to its unique combination of the pyrrolidine-2,5-dione and isonicotinic acid moieties, which impart distinct chemical reactivity and biological activity

Biological Activity

2,5-Dioxopyrrolidin-1-yl isonicotinate (DPI) is a compound of increasing interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of DPI, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DPI is characterized by a pyrrolidine-2,5-dione moiety linked to an isonicotinic acid derivative. This combination of functional groups contributes to its distinct chemical and biological properties. The synthesis of DPI typically involves the reaction of isonicotinic acid with pyrrolidine-2,5-dione derivatives, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) .

The biological activity of DPI is primarily attributed to its interaction with specific molecular targets within the body. Notably, it has been investigated for its role as an anticonvulsant , where it modulates ion channels and neurotransmitter receptors to stabilize neuronal activity and prevent seizures .

Key Mechanisms:

  • Ion Channel Modulation : DPI influences ion channel activity, which is critical in maintaining neuronal excitability.
  • Neurotransmitter Receptor Interaction : It interacts with neurotransmitter receptors, potentially affecting neurotransmission pathways involved in seizure activity.

Pharmacological Activities

DPI exhibits a range of pharmacological activities that are being explored in various therapeutic contexts:

  • Anticonvulsant Activity : Preclinical studies have shown that DPI derivatives can protect against seizures in animal models. For instance, a study synthesized a library of compounds based on DPI and evaluated their anticonvulsant properties using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. Compounds derived from DPI demonstrated significant protective effects, with some showing better safety profiles compared to established antiepileptic drugs like valproic acid .
  • Anti-inflammatory Effects : DPI has been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests potential applications in treating inflammatory conditions .
  • Antitumor Activity : Some studies indicate that DPI may possess antitumor properties by inhibiting the proliferation of cancer cells. Its mechanism involves disrupting cellular processes essential for cancer cell survival and growth .

Study 1: Anticonvulsant Efficacy

A study investigated the synthesis of new hybrid compounds based on DPI aimed at enhancing anticonvulsant activity. The results indicated that several compounds provided significant protection against seizures at doses lower than those required for traditional antiepileptic drugs. For example:

CompoundED50 (MES)ED50 (PTZ)
Compound 467.65 mg/kg42.83 mg/kg
Compound 854.90 mg/kg50.29 mg/kg
Compound 20-47.39 mg/kg

These findings suggest that DPI derivatives could be promising candidates for further development as anticonvulsants .

Study 2: Anti-inflammatory Properties

Research has demonstrated that DPI exhibits anti-inflammatory effects through COX-2 inhibition. This was validated using various in vitro assays where DPI showed a dose-dependent reduction in COX-2 activity, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-1-2-9(14)12(8)16-10(15)7-3-5-11-6-4-7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKPWIZIGSPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373057
Record name 2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26074-92-0
Record name 2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of isonicotinic acid (3 g), N-hydroxysuccinimide (2.79 g) and N,N-dicyclohexylcarbodiimide (5.52 g) was stirred in THF (200 mL) for 16 hours. The solid was filtered off and the solvent evaporated under reduced pressure. The residue was triturated with ethyl acetate and more solid filtered off. The filtrates were concentrated under reduced pressure gave 2,5-dioxopyrrolidin-1-yl isonicotinate (5.27 g). MS: 221 [MH]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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